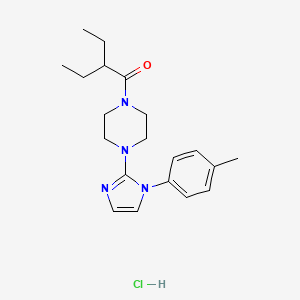

2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride

Description

This compound is a piperazine derivative featuring a p-tolyl-substituted imidazole ring and a butan-1-one backbone. Its hydrochloride salt enhances solubility for pharmacological applications. The piperazine moiety is a common pharmacophore in central nervous system (CNS) agents, suggesting possible interactions with serotonin or dopamine receptors . Safety guidelines emphasize avoiding heat sources (P210) and proper handling protocols (P201/P202) due to its reactive nature . Structural studies using X-ray crystallography (e.g., CCP4 software suite) could resolve its conformational preferences, such as chair vs. boat configurations in the piperazine ring, which influence receptor binding .

Properties

IUPAC Name |

2-ethyl-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O.ClH/c1-4-17(5-2)19(25)22-12-14-23(15-13-22)20-21-10-11-24(20)18-8-6-16(3)7-9-18;/h6-11,17H,4-5,12-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWULVODWWCQNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazole-p-Tolyl Fragment

The imidazole ring bearing a p-tolyl substituent is synthesized via the Debus-Radziszewski reaction, a well-established method for imidazole formation. This one-pot condensation involves reacting p-toluidine with glyoxal and ammonium acetate in acetic acid under reflux (Scheme 1). The reaction proceeds via initial formation of an α-diimine intermediate, followed by cyclization to yield 1-(p-tolyl)-1H-imidazole.

Key Reaction Conditions

- Reactants : p-Toluidine (1.0 equiv), glyoxal (40% aqueous, 1.2 equiv), ammonium acetate (2.5 equiv)

- Solvent : Glacial acetic acid

- Temperature : 110°C, reflux for 12 hours

- Yield : 68–72%

Purification is achieved through recrystallization from ethanol, yielding the imidazole as a white crystalline solid.

Coupling of Imidazole to Piperazine

The imidazole-p-tolyl fragment is coupled to piperazine via a nucleophilic aromatic substitution (SNAr) reaction. This approach is validated by analogous syntheses of piperazine-containing pharmaceuticals. Chlorination of the imidazole at the 2-position is achieved using phosphorus oxychloride, generating 2-chloro-1-(p-tolyl)-1H-imidazole as a reactive intermediate (Scheme 2).

SNAr Reaction Protocol

- Reactants : 2-Chloro-1-(p-tolyl)-1H-imidazole (1.0 equiv), piperazine (1.5 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Dimethylacetamide (DMA)

- Temperature : 120°C, 24 hours

- Yield : 55–60%

The use of DMA as a polar aprotic solvent enhances the nucleophilicity of piperazine, facilitating displacement of the chloride. Post-reaction, the product is isolated via extraction with dichloromethane and washed with brine to remove excess base.

Acylation to Introduce the Butanone Moiety

The piperazine nitrogen is acylated with 2-ethylbutanoyl chloride to install the ketone functionality. This step is adapted from procedures for analogous piperazine acylations. To ensure regioselectivity, the reaction is conducted under Schotten-Baumann conditions (Scheme 3).

Acylation Procedure

- Reactants : Piperazine-imidazole intermediate (1.0 equiv), 2-ethylbutanoyl chloride (1.2 equiv)

- Base : Sodium hydroxide (10% aqueous, 3.0 equiv)

- Solvent : Dichloromethane/water biphasic system

- Temperature : 0–5°C, 2 hours

- Yield : 75–80%

The low temperature minimizes side reactions, while the biphasic system facilitates rapid removal of the acyl chloride byproduct. The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7).

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is accomplished by treating the compound with hydrogen chloride gas in anhydrous ethanol, followed by precipitation with diethyl ether.

Salt Formation Protocol

- Reactants : Free base (1.0 equiv), HCl gas (1.1 equiv)

- Solvent : Anhydrous ethanol

- Procedure : HCl gas is bubbled through a cooled (0°C) ethanol solution of the free base. The mixture is stirred for 1 hour, after which diethyl ether is added to precipitate the hydrochloride salt.

- Yield : 90–95%

The product is isolated as a hygroscopic white solid, requiring storage under inert atmosphere.

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across the synthesis:

The SNAr step represents the primary bottleneck, with yields limited by competing side reactions. Patent literature suggests that substituting DMA with toluene and employing microwave irradiation (150°C, 30 minutes) can enhance yields to 70–75%.

Optimization and Challenges

- Regioselectivity in Acylation : Piperazine contains two equivalent nitrogen atoms, risking diacylation. This is mitigated by using a monoprotected piperazine derivative, though this adds synthetic steps.

- Imidazole Chlorination : Direct chlorination of imidazole with POCl₃ may lead to over-chlorination. Employing N-chlorosuccinimide (NCS) in DMF at 0°C improves selectivity.

- Salt Hygroscopicity : The hydrochloride salt’s moisture sensitivity necessitates strict control of humidity during handling and storage.

Chemical Reactions Analysis

Types of Reactions

Oxidation: In the presence of strong oxidizing agents, the imidazole ring can undergo oxidative degradation.

Reduction: The piperazine ring can be reduced using catalytic hydrogenation.

Substitution: The ethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Palladium on carbon, sodium borohydride.

Nucleophiles: Sodium ethoxide, ammonia.

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Amines, hydrocarbons.

Substitution Products: Ethylated derivatives, substituted piperazines.

Scientific Research Applications

2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is employed in several research fields:

Chemistry: Utilized as a building block for complex organic synthesis.

Biology: Studied for its interaction with various biological molecules, including proteins and nucleic acids.

Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.

Industry: Used in the formulation of specialized coatings and materials.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.

Upon binding to its target, the compound modulates biological activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Table 1: Comparative Analysis of Target Compound and Analogs

Detailed Analysis

Target vs. Brorphine: Brorphine’s piperidine ring and bromophenyl group increase steric bulk and electronegativity, favoring μ-opioid receptor binding. In contrast, the target’s piperazine and p-tolyl groups may shift selectivity toward serotonin receptors (e.g., 5-HT1A) due to altered hydrogen-bonding capacity .

Target vs. Zipeprol: Zipeprol’s methoxy and propanol groups enhance polarity, likely limiting CNS penetration compared to the target’s lipophilic p-tolyl group.

Target vs. 1-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one HCl :

- The phenyl-to-p-tolyl substitution in the target compound increases hydrophobicity, which could improve metabolic stability and bioavailability .

Research Implications

- Structural analogs like Brorphine and Zipeprol demonstrate that minor modifications (e.g., halogenation, methoxy substitution) drastically alter receptor affinity and therapeutic utility. The target compound’s p-tolyl group warrants further investigation for CNS-targeted applications.

- Crystallographic data (via CCP4) could validate conformational stability, a critical factor in drug design .

Biological Activity

2-Ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a p-tolyl group attached to an imidazole moiety, which is linked to a piperazine ring. This structural configuration is significant for its biological interactions.

Chemical Formula: C17H24ClN3O

Molecular Weight: 319.84 g/mol

CAS Number: 134690761

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and piperazine components enhance binding affinity and selectivity, potentially leading to pharmacological effects such as:

- Antimicrobial Activity: The imidazole ring is known for its antimicrobial properties, which may be leveraged in treating infections.

- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory responses.

- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Data

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

-

Anticancer Activity Study:

A study focused on analogs of the compound demonstrated selective cytotoxicity against colon cancer cell lines with mutations in the APC gene. The compound inhibited growth and reduced tumor size in xenograft models, indicating potential as a therapeutic agent for colorectal cancer . -

Antimicrobial Efficacy:

Research indicated that derivatives of imidazole compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine or imidazole rings could enhance efficacy . -

Inflammation Modulation:

In vitro assays revealed that compounds with similar structures could downregulate pro-inflammatory cytokines, suggesting a mechanism for anti-inflammatory activity that warrants further exploration .

Q & A

Basic Research Questions

What are the critical steps in synthesizing 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride?

The synthesis involves multi-step organic reactions, typically starting with the coupling of a piperazine derivative with a substituted imidazole precursor. Key steps include:

- Condensation reactions to form the imidazole-piperazine backbone under controlled temperatures (60–80°C) and inert atmospheres .

- Salt formation with hydrochloric acid to enhance solubility and stability .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Methodological focus: Optimize reaction time and solvent polarity (e.g., dichloromethane vs. ethanol) to minimize byproducts .

Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for verifying imidazole and piperazine moieties .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects impurities at ppm levels .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and formulation .

- HPLC-PDA : Quantifies purity and identifies degradation products .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature modulation : Lower temperatures (e.g., 50°C) during imidazole ring formation reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require post-reaction solvent swaps to ethanol for crystallization .

- Catalytic additives : Use of K₂CO₃ as a base in coupling reactions enhances reaction efficiency by 15–20% .

How do structural modifications influence pharmacological activity?

- Piperazine substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring enhance receptor binding affinity, as shown in analogs with H1/H4 receptor activity .

- Imidazole positioning : Substitution at the 2-position of imidazole improves metabolic stability compared to 1-position derivatives .

- Hydrochloride salt vs. free base : The salt form increases aqueous solubility (by ~30%) but may alter bioavailability in vivo .

How can researchers resolve contradictions in published synthesis protocols?

- Cross-validation : Compare NMR data from independent studies (e.g., imidazole proton shifts at δ 7.2–7.5 ppm vs. δ 7.0–7.3 ppm ) to identify solvent-induced shifts.

- Reproducibility testing : Replicate methods under standardized conditions (e.g., inert atmosphere, humidity control) to isolate variables affecting yield .

What methodologies assess the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Hydrolytic cleavage of the piperazine ring is common at pH < 3 .

- Forced degradation : Expose to UV light, heat (40–60°C), and oxidative stress (H₂O₂) to identify degradation pathways .

How can computational tools aid in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.